molecular formula C4H6N4O2 B133925 N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine CAS No. 154845-38-2

N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine

Cat. No. B133925
CAS RN: 154845-38-2
M. Wt: 142.12 g/mol
InChI Key: OEEZUARNVXEWSW-UHFFFAOYSA-N
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Description

N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine, also known as HAP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. HAP is a pyrimidine derivative that has been synthesized using different methods, and its unique chemical structure has been found to have several biological activities.

Mechanism of Action

N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine exerts its biological effects by inhibiting the activity of RNR. RNR is an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. This compound binds to the active site of RNR and prevents the synthesis of deoxyribonucleotides, thereby inhibiting DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its inhibitory effect on RNR, this compound has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and modulate the immune system. This compound has also been found to have anti-inflammatory properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells, and its mechanism of action is well understood. This compound has also been found to be relatively stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is that it can be toxic at high concentrations, and its effects on normal cells are not well understood.

Future Directions

There are many future directions for the study of N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine. One potential application of this compound is its use as a therapeutic agent for cancer treatment. This compound has been found to be effective in inhibiting the growth of tumors in animal models, and further studies are needed to evaluate its potential as a cancer treatment. Another potential application of this compound is its use as an anti-inflammatory agent. This compound has been found to have anti-inflammatory properties, and further studies are needed to evaluate its potential as a treatment for inflammatory diseases. Finally, this compound has been found to modulate the immune system, and further studies are needed to evaluate its potential as an immunomodulatory agent.

Synthesis Methods

N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine can be synthesized using various methods, including the reaction of N-hydroxyurea with 4-chloropyrimidine, the reaction of N-hydroxyurea with 4-methylpyrimidine, and the reaction of N-hydroxyurea with 4-iodopyrimidine. The synthesis of this compound is a relatively simple process, and the yield can be optimized by adjusting the reaction conditions.

Scientific Research Applications

N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a potent inhibitor of ribonucleotide reductase (RNR), which is an essential enzyme for DNA synthesis. This compound has been found to inhibit RNR by binding to the active site of the enzyme, thereby preventing the synthesis of DNA.

properties

CAS RN

154845-38-2

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine

InChI

InChI=1S/C4H6N4O2/c9-7-3-1-2-5-4(6-3)8-10/h1-2,9-10H,(H2,5,6,7,8)

InChI Key

OEEZUARNVXEWSW-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1NO)NO

Canonical SMILES

C1=CN=C(N=C1NO)NO

synonyms

2,4(1H,3H)-Pyrimidinedione, dioxime (9CI)

Origin of Product

United States

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